molecular formula C10H9N3O2 B128999 1-(2-Methyl-4-nitrophenyl)-1H-imidazole CAS No. 154164-39-3

1-(2-Methyl-4-nitrophenyl)-1H-imidazole

Cat. No.: B128999
CAS No.: 154164-39-3
M. Wt: 203.2 g/mol
InChI Key: XHNFMVZNYHOHIK-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group and a nitro group attached to the phenyl ring, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and glyoxal.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Procedure: The 2-methyl-4-nitroaniline is reacted with glyoxal in an acidic medium, leading to the formation of the imidazole ring through a cyclization reaction.

    Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methyl-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to other functional groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Common Reagents and Conditions: Common reagents include hydrogen gas, palladium catalysts, and nucleophiles such as halides. Reaction conditions typically involve elevated temperatures and pressures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Methyl-4-aminophenyl)-1H-imidazole.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions, influencing enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(2-Methyl-4-aminophenyl)-1H-imidazole: This compound is formed by the reduction of the nitro group in this compound.

    1-(2-Methyl-4-chlorophenyl)-1H-imidazole: This compound has a chlorine atom instead of a nitro group, leading to different chemical and biological properties.

    1-(2-Methyl-4-bromophenyl)-1H-imidazole: Similar to the chlorinated derivative, this compound has a bromine atom, which affects its reactivity and applications.

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFMVZNYHOHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435296
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154164-39-3
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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